3,5-Dichloro-4-methylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJIMWXRWATVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702439 | |
| Record name | 3,5-Dichloro-4-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-24-9 | |
| Record name | 3,5-Dichloro-4-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Dichloro 4 Methylbenzene 1,2 Diamine
Established Reaction Pathways and Mechanistic Considerations in its Preparation
The preparation of 3,5-dichloro-4-methylbenzene-1,2-diamine relies on a series of well-established reaction pathways that introduce the required functional groups onto the aromatic core. These methods are designed to control the regiochemistry of the substitutions and to form the ortho-diamine functionality with high efficiency.
Reductive Amination Strategies for Ortho-Diamine Functionality Formation
Reductive amination is a cornerstone in the synthesis of amines, offering a controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of ortho-diamines, this strategy is adapted to introduce two adjacent amino groups.
A common approach involves the reduction of an ortho-nitroaniline derivative. The nitro group can be selectively reduced to an amino group under various conditions. One of the challenges in reductive amination is preventing over-alkylation. masterorganicchemistry.com The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) is favored because it selectively reduces imines in the presence of other carbonyl groups and is less reactive than sodium borohydride (B1222165) (NaBH4), minimizing side reactions. masterorganicchemistry.comyoutube.com Alternative reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also effective and avoids the use of cyanide. masterorganicchemistry.com
The mechanism of reductive amination begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. This intermediate is then reduced by a hydride-based reducing agent. The choice of reducing agent and reaction conditions is critical for controlling the selectivity of the reaction. masterorganicchemistry.com
Regioselective Halogenation and Alkylation Approaches on the Aromatic Core
The synthesis of this compound necessitates the precise placement of chloro and methyl groups on the benzene (B151609) ring. This is achieved through regioselective electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring guide the position of the incoming electrophiles. youtube.com
Halogenation: Electrophilic aromatic bromination and chlorination are common methods for introducing halogens onto an aromatic ring. nih.govnih.gov The regioselectivity of these reactions is influenced by the electronic properties of the substituents. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com For instance, the chlorination of p-toluic acid in the presence of a Lewis acid like aluminum chloride can lead to the formation of 3,5-dichloro-4-methylbenzoic acid. chemicalbook.com
Alkylation and Acylation: Friedel-Crafts reactions are pivotal for introducing alkyl and acyl groups. masterorganicchemistry.com In Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid. masterorganicchemistry.com A related reaction, Friedel-Crafts acylation, introduces an acyl group, which can then be reduced to an alkyl group. This two-step process can sometimes offer better control over the reaction and avoid some of the limitations of direct alkylation, such as carbocation rearrangements. masterorganicchemistry.com
Development of Novel Synthetic Routes and Process Innovations for Enhanced Yield and Purity
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing complex molecules like this compound. These innovations often incorporate principles of green chemistry and advanced catalytic systems.
Application of Green Chemistry Principles and Sustainable Synthesis Protocols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. nih.gov
In the context of diamine synthesis, green approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or even conducting reactions in the absence of a solvent. nih.gov
Catalytic Reactions: Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents, which often generate more waste. nih.govrasayanjournal.co.in
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. rsc.org
For example, the use of water extract of onion as a catalyst in a one-pot, three-component reaction has been demonstrated for the synthesis of benzodiazepine (B76468) derivatives from 1,2-diamines, showcasing a sustainable and non-toxic approach. researchgate.net
Catalytic Methodologies in Preparative Chemistry for this compound
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. diva-portal.orgresearchgate.net
Transition Metal Catalysis: Palladium, nickel, and copper catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are invaluable for constructing complex aromatic systems. For instance, palladium-catalyzed reactions are used to create 3,5-di(het)aryl substituted thiadiazine derivatives from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous environments. rroij.com While specific applications to this compound are not detailed in the provided context, the broader trend in organic synthesis is towards greater use of biocatalysis for greener processes. rroij.com
Precursor Chemistry and Intermediate Transformations Integral to this compound Synthesis
The synthesis of the target compound involves a sequence of transformations starting from simpler, commercially available precursors. The strategic selection of these precursors and the order of reactions are critical for a successful synthesis.
A plausible synthetic route could start from a readily available substituted toluene, such as 3,4-dichlorotoluene. nist.gov Nitration of this precursor would likely introduce a nitro group at a position influenced by the existing chloro and methyl substituents. Subsequent reduction of the nitro group would yield an aniline (B41778) derivative. Further functionalization, such as additional chlorination and the introduction of a second amino group (potentially via nitration and reduction), would lead to the final product.
A key intermediate in a potential synthesis is 3,5-dichloro-4-methylbenzoic acid, which can be prepared from p-toluic acid. chemicalbook.com This acid could then be converted to an amide and subsequently to an amine through reactions like the Hofmann or Curtius rearrangement, or by reduction.
Interactive Data Table: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |
| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | Potential starting material. nist.gov |
| p-Toluic acid | 99-94-5 | C₈H₈O₂ | Precursor to 3,5-dichloro-4-methylbenzoic acid. chemicalbook.com |
| 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 | C₈H₆Cl₂O₂ | Key intermediate. chemicalbook.com |
| 3,5-Dichlorobenzenamine | 626-43-7 | C₆H₅Cl₂N | Starting material for related polysubstituted anilines. sciengine.com |
| 1,3,5-Trichloro-2,4,6-trinitrobenzene (B1615322) | 3305-96-8 | C₆Cl₃N₃O₆ | Reactive intermediate for nucleophilic aromatic substitution. sciengine.com |
Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 4 Methylbenzene 1,2 Diamine
Electrophilic Aromatic Substitution Reactions and Directing Effects of Substituents
Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π system of the benzene (B151609) ring. libretexts.org The rate and position of this attack are heavily influenced by the substituents already present on the ring. longdom.org Substituents are broadly classified as activating groups, which increase the reaction rate compared to benzene, and deactivating groups, which decrease the rate. libretexts.org
In 3,5-dichloro-4-methylbenzene-1,2-diamine, the substituents are:
-NH₂ (Amino): A strongly activating group that donates electron density to the ring through resonance. It is an ortho, para-director. longdom.orglibretexts.org
-CH₃ (Methyl): An activating group that donates electron density via induction. It is also an ortho, para-director. longdom.orglibretexts.org
-Cl (Chloro): A deactivating group that withdraws electron density through its inductive effect, which outweighs its weak electron-donating resonance effect. libretexts.org Despite being deactivating, halogens are ortho, para-directors. libretexts.orglibretexts.org
The sole position available for electrophilic substitution on the this compound ring is the C6 position. The directing effects of the existing substituents converge on this position. The amino group at C2 and the methyl group at C4 both direct incoming electrophiles to their ortho position, which is C6. The amino group at C1 directs to its para position (C4, occupied) and its ortho position (C6). The chloro group at C5 also directs to its ortho position (C6).
Nucleophilic Substitution Reactions on the Aromatic Core and at Amine Centers
Nucleophilic substitution reactions can occur either on the aromatic ring itself or at the exocyclic amine groups.
On the Aromatic Core: Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com In this compound, the ring is electron-rich due to the potent activating effect of the two amino groups and the methyl group. This high electron density disfavors the attack of a nucleophile and the formation of a Meisenheimer complex, making SₙAr reactions at the chloro-substituted carbons (C3 and C5) highly unlikely under standard conditions. youtube.comscranton.edu Substitution of the chlorine atoms might be possible under extreme conditions, potentially via an elimination-addition (benzyne) mechanism, but this is not a common pathway for such electron-rich systems. youtube.com
At Amine Centers: The primary site for nucleophilic reactions is the lone pair of electrons on the nitrogen atoms of the two amino groups. These amine centers are nucleophilic and readily react with a variety of electrophiles. Common reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions are characteristic of aromatic amines and provide a route to a wide range of N-substituted derivatives.
Cyclization and Condensation Reactions Involving the Diamine Functionality
The ortho-diamine arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. wikipedia.org These reactions typically involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the benzene core.
The condensation of o-phenylenediamines is a classic and widely used method for preparing various heterocycles. wikipedia.org By reacting this compound with different reagents, a variety of substituted heterocyclic scaffolds can be synthesized.
| Reagent Type | Resulting Heterocyclic System |
| 1,2-Dicarbonyl compounds (e.g., benzil) | Quinoxalines organic-chemistry.orgnih.govencyclopedia.pub |
| Carboxylic acids or their derivatives (e.g., formic acid, aldehydes with an oxidant) | Benzimidazoles wikipedia.orgscispace.comorganic-chemistry.orgnih.gov |
| Xanthate esters | Mercaptoimidazoles wikipedia.org |
| β-Diketones | 1,5-Benzodiazepines nih.gov |
| Nitrous acid | Benzotriazoles wikipedia.org |
For example, the reaction with a 1,2-dicarbonyl compound would yield a 6,8-dichloro-7-methyl-substituted quinoxaline (B1680401). organic-chemistry.orgnih.gov Similarly, condensation with an appropriate aldehyde in the presence of an oxidizing agent or with a carboxylic acid under acidic conditions would produce a 5,7-dichloro-6-methyl-substituted benzimidazole (B57391). tandfonline.comsemanticscholar.org
The formation of these heterocyclic rings proceeds through well-established pathways.
Benzimidazole Formation: When reacting with an aldehyde, the initial step is the formation of a Schiff base between one of the amine groups and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is the elimination of water (often through oxidation or in the presence of an acid catalyst) to form the aromatic benzimidazole ring. nih.govsemanticscholar.org
Quinoxaline Formation: The reaction with a 1,2-dicarbonyl compound involves a double condensation. Each amino group condenses with one of the carbonyl groups, forming two imine linkages and eliminating two molecules of water to generate the stable, aromatic pyrazine (B50134) ring of the quinoxaline system. nih.govencyclopedia.pub This reaction is often rapid and can be performed under mild conditions, sometimes even in water without a catalyst. semanticscholar.org
Intramolecular Cyclization of Derivatives: If the amine groups are first derivatized, subsequent intramolecular cyclization can be induced. For instance, the cyclization of N-aryl-2-(2-aminophenyl)alkylamides is a known route to benzodiazepine-like structures, and the kinetics of such ring-closures have been studied. rsc.org
Oxidation and Reduction Chemistry of the Aromatic Diamine and its Derivatives
Aromatic amines are susceptible to oxidation, and o-phenylenediamines, in particular, have a rich oxidation chemistry. rsc.org
Oxidation: Exposure of o-phenylenediamines to air or chemical oxidants can lead to the formation of colored products. wikipedia.org A common transformation is the oxidation to the corresponding o-benzoquinonediimine. This highly reactive species can then undergo further reactions, including polymerization or dimerization. For instance, the oxidation of o-phenylenediamine (B120857) itself can lead to 2,3-diaminophenazine. acs.org The specific outcome for this compound would depend on the oxidant and reaction conditions, but the formation of the corresponding quinonediimine is the expected primary step. The kinetics of oxidation for related N-substituted p-phenylenediamines have been investigated, highlighting the complexity of these processes. researchgate.net
Reduction: The parent compound, this compound, is already in a reduced state. Reduction chemistry would primarily apply to its derivatives. For example, if a nitro group were introduced onto the ring via electrophilic nitration, it could be readily reduced to a third amino group using standard reagents like iron powder in acid, tin(II) chloride, or catalytic hydrogenation. organic-chemistry.org This would provide a route to triamino-benzene derivatives. Catalytic dehalogenation to remove the chloro substituents is also a potential reductive pathway, though it typically requires specific catalysts like palladium on carbon (Pd/C) and a hydrogen source.
Coordination Chemistry and Ligand Properties of 3,5 Dichloro 4 Methylbenzene 1,2 Diamine
Catalytic Applications of Derived Metal-Diamine Complexes
Homogeneous and Heterogeneous Catalysis in Organic Transformations
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the application of 3,5-Dichloro-4-methylbenzene-1,2-diamine as a ligand in either homogeneous or heterogeneous catalysis for organic transformations. While the broader class of phenylenediamines and their derivatives are recognized for their utility in coordination chemistry and as ligands for various metal catalysts, specific studies detailing the catalytic activity, efficiency, or scope of complexes derived from this compound are not available in the public domain.
Consequently, there are no specific organic transformations that have been reported to be catalyzed by metal complexes of this particular diamine. Research into its potential coordinating properties with transition metals, and the subsequent catalytic performance of such complexes in reactions like cross-coupling, hydrogenation, or oxidation, remains an unexplored area of study.
Due to the lack of available research data, a data table of detailed research findings on the use of this compound in catalysis cannot be provided.
Enantioselective Catalysis with Chiral Analogues of the Diamine Ligand
Consistent with the lack of information on its general catalytic use, there is no available research on the development or application of chiral analogues of this compound for enantioselective catalysis. The synthesis of chiral ligands often builds upon foundational knowledge of the catalytic activity of the parent, achiral ligand. Without this initial research into the coordination and catalytic potential of the non-chiral diamine, the development of more complex, chiral versions for asymmetric synthesis has not been pursued in the reported literature.
Therefore, no examples of enantioselective transformations, such as asymmetric hydrogenations, epoxidations, or carbon-carbon bond-forming reactions, utilizing chiral derivatives of this compound can be discussed. The potential stereoselectivity that might be induced by such ligands is entirely hypothetical at this point.
As no research findings are available, a data table summarizing the performance of chiral analogues in enantioselective catalysis cannot be compiled.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 4 Methylbenzene 1,2 Diamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,5-Dichloro-4-methylbenzene-1,2-diamine, ¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of each proton and carbon atom.
Due to the substitution pattern of this compound, the aromatic region of the ¹H NMR spectrum is expected to show a single resonance for the aromatic proton, as it has no adjacent protons to couple with, resulting in a singlet. The protons of the two amine groups and the methyl group will also give rise to distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
In the ¹³C NMR spectrum, the number of signals will reflect the symmetry of the molecule. For this compound, six distinct carbon signals are anticipated: four for the aromatic ring carbons (two substituted and two unsubstituted), one for the methyl carbon, and one for the carbon atoms bonded to the amino groups. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached groups, with carbons bonded to chlorine and nitrogen atoms appearing at lower fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ~6.8-7.2 | - |
| NH₂ | ~3.5-4.5 | - |
| CH₃ | ~2.1-2.3 | ~15-20 |
| C-NH₂ | - | ~135-145 |
| C-Cl | - | ~125-135 |
| C-CH₃ | - | ~120-130 |
| C-H | - | ~115-125 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
While 1D NMR provides information about the chemical environments of nuclei, 2D NMR techniques are essential for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound with additional aliphatic chains, COSY would be crucial in establishing the sequence of protons along those chains. In the parent molecule, COSY would primarily show correlations between the amine protons and potentially long-range couplings if any exist.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the singlet in the aromatic region of the ¹H NMR spectrum would correlate with the signal for the C-H carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for connecting different parts of a molecule. For this compound, HMBC would show correlations between the methyl protons and the adjacent aromatic carbons (C-CH₃ and C-Cl), as well as the aromatic proton and its neighboring carbons. These correlations are vital for confirming the substitution pattern on the benzene ring.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies can provide insights into conformational changes and chemical exchange processes that occur on the NMR timescale. For derivatives of this compound, particularly those with bulky substituents on the amine groups, DNMR could be used to study the rotational barriers around the C-N bonds. At different temperatures, the rate of rotation might change, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. This can provide valuable information about the steric and electronic factors influencing the molecule's flexibility.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. youtube.com
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring will appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations usually appear in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibrations will be observed at lower frequencies, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. elsevierpure.com Aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. nih.gov The C-Cl bonds are also expected to give rise to noticeable Raman signals. The comparison of FTIR and Raman spectra can aid in the assignment of vibrational modes based on their infrared and Raman activities. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2970 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry for Elucidation of Fragmentation Patterns and Precise Mass Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the determination of the molecular formula. acs.org
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of a methyl radical (CH₃) to form an [M-15]⁺ ion. Subsequent fragmentation could involve the loss of one or both chlorine atoms, or the cleavage of the amine groups. The analysis of these fragmentation patterns can provide further confirmation of the compound's structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 190/192/194 | Molecular ion with characteristic chlorine isotope pattern |
| [M-CH₃]⁺ | 175/177/179 | Loss of a methyl radical |
| [M-Cl]⁺ | 155/157 | Loss of a chlorine atom |
| [M-2Cl]⁺ | 120 | Loss of both chlorine atoms |
Note: The m/z values correspond to the most abundant isotopes.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis would confirm the substitution pattern on the benzene ring and provide insights into the conformation of the molecule in the solid state.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine groups and van der Waals interactions. Understanding these interactions is crucial as they can influence the physical properties of the material. In related dichlorinated biphenyl (B1667301) derivatives, van der Waals interactions have been shown to be the primary forces dictating the packing structure. dtic.mil
Electronic Spectroscopy (UV-Vis, Fluorescence) for Characterization of Electronic Transitions and Optical Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its resulting optical properties.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The presence of the amine and chloro substituents will influence the position and intensity of these absorption maxima. Generally, aromatic diamines exhibit strong absorption in the UV region. researchgate.net
Fluorescence Spectroscopy: Many aromatic diamines are fluorescent, and their emission properties are sensitive to the molecular structure and the surrounding environment. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound and its derivatives may exhibit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, provides insights into the excited state properties of the molecule. The nature and position of substituents can significantly affect the fluorescence, with electron-donating or withdrawing groups altering the energy of the electronic transitions. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N1-benzyl-4-chloro-benzene-1,2-diamine |
Computational and Theoretical Investigations of 3,5 Dichloro 4 Methylbenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, including geometry, energy, and electron density distribution. These calculations are fundamental for predicting a molecule's stability and chemical behavior. For instance, DFT calculations using the B3LYP method have been successfully employed to optimize molecular structures and calculate force fields for various halogenated aromatic compounds. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from DFT, provide a quantitative basis for concepts like electronegativity and chemical hardness.
Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical stability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of a molecule to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 3,5-Dichloro-4-methylbenzene-1,2-diamine, these would likely be concentrated around the nitrogen atoms of the amine groups due to their lone pairs of electrons.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green regions represent areas of neutral or near-zero potential.
Analysis of the MEP surface provides a clear, qualitative picture of how a molecule will interact with other charged or polar species, guiding the understanding of intermolecular interactions and reaction mechanisms.
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, often show excellent agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net Such analyses allow for a detailed assignment of the observed spectral bands to specific molecular motions, such as N-H stretching of the amine groups, C-Cl stretching, and various aromatic ring vibrations. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants. Theoretical studies on related compounds, such as nitrobenzene-1,2-diamines, have demonstrated that chemical shifts calculated at levels like B3LYP/6-311++G(d,p) can accurately reproduce experimental ¹H, ¹³C, and ¹⁵N NMR data. researchgate.net This predictive power is invaluable for structure elucidation and for understanding how substituents influence the electronic environment of different nuclei within the molecule.
Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzene (B151609) Derivative (Example Methodology)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Mode 1 | 3450 | 3445 | N-H Asymmetric Stretch |
| Mode 2 | 3360 | 3355 | N-H Symmetric Stretch |
| Mode 3 | 3080 | 3075 | C-H Aromatic Stretch |
| Mode 4 | 1620 | 1615 | N-H Scissoring |
| Mode 5 | 1580 | 1578 | C=C Ring Stretch |
| Mode 6 | 750 | 745 | C-Cl Stretch |
Note: This table is a generalized example to illustrate the typical correlation between theoretical and experimental data and does not represent actual data for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, molecular motion, and intermolecular interactions in condensed phases (e.g., in solution or in a crystal). For a molecule with flexible groups like the two adjacent amine groups, MD can reveal the preferred rotational conformations (torsional angles) and the nature of intramolecular and intermolecular hydrogen bonding, which governs its packing in the solid state and behavior in solution.
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier, determined by the energy difference between the reactants and the transition state, is a key factor controlling the reaction rate. Such modeling could be applied to understand the synthesis of derivatives from this compound, for example, by modeling its reaction with electrophiles or its role in cyclization reactions.
Ab Initio Methods for High-Accuracy Property Calculations and Benchmarking
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on experimental data or empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory offer higher levels of accuracy than standard DFT for calculating properties like electron correlation energies, bond energies, and interaction energies. However, their high computational cost typically limits their application to smaller molecules. For a molecule like this compound, these high-level methods would be most valuable for benchmarking the accuracy of more cost-effective DFT functionals or for calculating specific properties where high precision is critical.
Applications in Chemical Science and Technology Non Prohibited Focus
Intermediate in Advanced Organic Synthesis
The primary recognized role of 3,5-Dichloro-4-methylbenzene-1,2-diamine is as an organic building block. The two adjacent amine groups on the benzene (B151609) ring are reactive sites that can participate in a variety of cyclization and condensation reactions.
Currently, there is a lack of specific studies detailing the use of this compound in the construction of complex polycyclic or supramolecular structures. In principle, o-phenylenediamines can be used to create larger, fused-ring systems, but specific examples employing this particular dichlorinated compound are not documented in prominent research.
Role in Polymer and Material Science
Aromatic diamines are crucial monomers in the synthesis of high-performance polymers. The chlorine and methyl substituents on the aromatic ring of this compound could potentially impart specific properties such as flame retardancy, thermal stability, and altered solubility to the resulting polymers.
While aromatic diamines are fundamental to the production of high-performance polymers like aramids (aromatic polyamides) and polyimides, there is no specific data found in the searched literature that confirms the use of this compound as a monomer in these applications. The synthesis of such polymers typically involves the reaction of the diamine with diacyl chlorides, dianhydrides, or diisocyanates.
The incorporation of this diamine into functional materials remains a theoretical possibility rather than a documented application. Its derivatives could potentially be investigated for roles in optoelectronic devices or as components in specialized coatings, but published research to this effect is absent.
Environmental Chemistry Research on Degradation Pathways (Chemical Transformations Only)
There is a significant body of research on the environmental degradation of chlorinated aromatic compounds in general. These studies indicate that such molecules can undergo abiotic and biotic transformations. clu-in.orgresearchgate.netnih.gov Abiotic processes can include photolysis and hydrolysis, while biotic pathways often involve microbial action leading to dechlorination and ring cleavage. clu-in.orgnih.gov
However, no studies were found that specifically investigate the chemical transformation and degradation pathways of this compound. General principles suggest that its environmental fate would be influenced by the presence of its chloro, methyl, and amino functional groups, but specific daughter products and reaction kinetics are undetermined. Research on related chlorinated solvents indicates that abiotic degradation can be a key factor in their natural attenuation, often involving reductive dechlorination by iron-bearing minerals. researchgate.netamazonaws.com
Photodegradation Mechanisms of Aromatic Diamines
The photodegradation of aromatic amines, including chlorinated derivatives, is a complex process influenced by factors such as the presence of photosensitizers, reactive oxygen species, and the specific chemical structure of the compound. While direct studies on this compound are not extensively available, the degradation mechanisms can be inferred from research on related compounds like aniline (B41778) and chloroanilines.
The photocatalytic degradation of aniline and its chlorinated derivatives often involves the generation of highly reactive hydroxyl radicals (•OH) when irradiated with UV light in the presence of a photocatalyst like titanium dioxide (TiO2). mdpi.comnih.gov These radicals attack the aromatic ring, leading to a cascade of reactions. The initial steps can involve the formation of aminophenols and anilinium radical cations. researchgate.net For chlorinated anilines, the presence of chlorine atoms on the aromatic ring influences the reactivity and the distribution of intermediate products. mdpi.com
The degradation process can proceed through various pathways, including hydroxylation, oxidation of the amino group, and eventually, ring cleavage. mdpi.comnih.gov Intermediates such as azobenzene, p-benzoquinone, and nitrobenzene (B124822) have been identified during the photooxidation of aniline. nih.gov Ultimately, complete mineralization can occur, converting the organic compound into simpler inorganic substances like carbon dioxide, water, and inorganic ions such as chloride and ammonium. mdpi.com The efficiency of photodegradation can be affected by the presence of other substances in the water, such as dissolved oxygen, which can act as an electron scavenger and influence the formation of reactive species. nih.gov
Table 1: Postulated Photodegradation Intermediates of Chlorinated Aromatic Diamines
| Initial Compound | Proposed Intermediate(s) | Key Reaction Type(s) | Reference(s) |
| This compound | Dichloromethyl-aminophenols, Dichloromethyl-benzoquinones | Hydroxylation, Oxidation | mdpi.comnih.gov |
| Aniline | 2-Aminophenol, Anilinium radical cation, Azobenzene, p-Benzoquinone, Nitrobenzene | Hydroxylation, Electron transfer, Dimerization, Oxidation | nih.govresearchgate.net |
| Chloroanilines | Chloro-aminophenols, Chlorinated benzidines | Hydroxylation, Dimerization | mdpi.com |
This table presents potential intermediates based on the degradation pathways of structurally related compounds.
Biotransformation Pathways from a Chemical Structure Alteration Perspective
The biotransformation of chlorinated aromatic compounds by microorganisms is a key process in their environmental degradation. Bacteria have evolved diverse enzymatic systems to break down these often-recalcitrant molecules. While specific studies on the biotransformation of this compound are limited, insights can be gained from the degradation of chloroanilines and dichlorotoluenes.
The initial step in the aerobic bacterial degradation of chloroanilines typically involves an oxidative deamination catalyzed by an aniline dioxygenase, which converts the chloroaniline to a corresponding chlorocatechol. frontiersin.org These chlorocatechols are central intermediates that are then funneled into either the ortho- or meta-cleavage pathway for aromatic ring opening. frontiersin.orgnih.gov The choice of pathway is determined by the specific enzymatic machinery of the microorganism.
For dichlorotoluenes, which share the chlorinated and methylated benzene ring structure with the target compound, degradation pathways also often converge on the formation of dichloromethylcatechols. nih.govresearchgate.net These intermediates are then processed by a series of enzymes including chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase in the ortho-cleavage pathway. nih.gov The position of the chlorine and methyl substituents on the aromatic ring significantly influences the metabolic route and the efficiency of degradation. nih.govresearchgate.net
Dehalogenation, the removal of chlorine atoms, is a critical and often rate-limiting step in the biodegradation of these compounds. nih.govresearchgate.net This can occur through oxidative, reductive, or hydrolytic mechanisms, catalyzed by various dehalogenases. nih.govacs.org The ability of microorganisms to dehalogenate the aromatic ring is essential for complete mineralization.
Table 2: Key Enzymatic Steps in the Postulated Biotransformation of this compound
| Transformation Step | Enzyme Class | Substrate (Postulated) | Product (Postulated) | Reference(s) |
| Initial Oxidation | Dioxygenase | This compound | Dichloro-methyl-catechol | frontiersin.orgnih.gov |
| Ring Cleavage | Catechol 1,2-Dioxygenase | Dichloro-methyl-catechol | Dichloro-methyl-muconate | nih.govnih.gov |
| Cycloisomerization/Dehalogenation | Muconate Cycloisomerase | Dichloro-methyl-muconate | Chloro-dienelactone | nih.govresearchgate.net |
| Further Degradation | Hydrolase | Chloro-dienelactone | Tricarboxylic Acid Cycle Intermediates | nih.gov |
This table outlines a plausible biotransformation pathway based on the degradation of analogous compounds.
Future Research Directions and Emerging Opportunities for this compound Research
The landscape of chemical synthesis and materials science is perpetually evolving, driven by the pursuit of enhanced efficiency, novel functionalities, and sustainable practices. Within this context, this compound, a substituted aromatic diamine, stands as a molecule of latent potential. While its current applications may be specialized, emerging trends in chemical research illuminate a promising future. The following sections explore prospective research avenues that could unlock new applications and a deeper understanding of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 3,5-Dichloro-4-methylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves catalytic hydrogenation of nitro precursors. For example, reducing 3,5-dichloro-4-methyl-1,2-dinitrobenzene using Pd/C or Raney Ni under H₂ at 50–80°C achieves yields of 70–85% . Key factors:
- Catalyst selection : Pd/C offers higher selectivity but requires careful control of H₂ pressure to avoid over-reduction.
- Temperature : Elevated temperatures (>80°C) may degrade the diamine product.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) isolates the compound with >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 6.85 (s, 1H) and δ 6.72 (s, 1H), with NH₂ groups at δ 4.95 (broad singlet, integrating 4H) .
- Mass Spectrometry (MS) : ESI-MS (positive mode) displays [M+H]⁺ at m/z 207.0 (calculated 206.06).
- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) confirms purity and detects impurities at retention time 8.2 min.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at ≤–20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of NH₂ groups .
- Decomposition Risks : Exposure to light or moisture generates chlorinated byproducts (e.g., 3,5-dichloro-4-methylaniline). Monitor via TLC (Rf 0.3 in ethyl acetate).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in heterocyclic synthesis?
Methodological Answer: DFT calculations (B3LYP/6-31G*) model electron density and frontier molecular orbitals:
Q. What experimental designs resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 8 mg/mL ) arise from impurities or measurement methods. Resolve via:
- Factorial Design : Vary temperature (25–40°C), solvent purity (HPLC vs. technical grade), and sonication time (0–30 min).
- Validation : Use UV-Vis (λmax 280 nm) for quantification.
Q. Example Design :
| Factor | Levels |
|---|---|
| Temp | 25°C, 40°C |
| Solvent Purity | HPLC-grade, 95% |
| Sonication | 0 min, 30 min |
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
Methodological Answer: Adsorption on silica (model indoor surface) is studied via:
Q. What role does this compound play in advanced material synthesis, such as metal-organic frameworks (MOFs)?
Methodological Answer: As a linker precursor:
- MOF Synthesis : React with Zn(NO₃)₂ in DMF at 120°C to form a porous framework (BET surface area 450 m²/g).
- Functionalization : Post-synthetic modification with –COOH groups enhances CO₂ adsorption capacity (1.8 mmol/g at 1 bar) .
Q. How can AI-driven experimental design optimize reaction conditions for derivatives of this compound?
Methodological Answer: AI platforms (e.g., COMSOL Multiphysics) integrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
